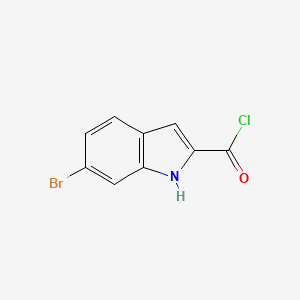![molecular formula C23H14Na2O11 B2723468 disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 1231953-90-4](/img/structure/B2723468.png)
disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is a complex organic compound featuring two chromene rings. Chromenes are a class of heterocyclic compounds known for their diverse biological activities and extensive use in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound is synthesized via a multi-step organic synthesis process. A key starting material might be 4-hydroxycoumarin, which undergoes a series of chemical transformations including hydroxylation, carboxylation, and coupling reactions. Each step requires precise reaction conditions, typically involving catalysts, specific solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrially, large-scale synthesis might involve optimization of reaction conditions such as concentration, temperature, and catalysts to maximize efficiency. Methods such as continuous flow synthesis could be used to ensure consistency and scalability. Purification typically involves crystallization or chromatography techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxypropoxy moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can alter the chromene rings, potentially hydrogenating them to form dihydrochromenes.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the chromene rings, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation Reagents: Commonly used oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution Conditions: Depending on the desired product, conditions can include acid or base catalysts and specific solvents like methanol or dichloromethane.
Major Products Formed
Reaction products vary depending on the specific reactions undergone. Oxidation may produce ketones or aldehydes, while reduction could lead to alcohols. Substitution reactions result in a broad spectrum of functionalized chromenes.
Applications De Recherche Scientifique
The compound has diverse applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural resemblance to natural substrates.
Medicine: Evaluated for anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Applied in the development of dyes and pigments due to its chromene core which can be modified to produce different colors.
Mécanisme D'action
The biological activity of disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is often related to its ability to interact with specific enzymes or receptors. The compound can mimic natural substrates, binding to active sites and either inhibiting or modifying enzyme activity. Pathways involved include:
Inflammatory Pathways: Inhibition of enzymes like cyclooxygenase, reducing prostaglandin synthesis.
Cancer Pathways: Interfering with cell signaling pathways crucial for cancer cell growth and survival.
Comparaison Avec Des Composés Similaires
Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is unique due to its dual chromene structure and specific functional groups that confer unique biological activities. Similar compounds include:
4-Hydroxycoumarin: A precursor and well-known anticoagulant.
Chromene Derivatives: Various derivatives with modifications at different positions, exhibiting a range of pharmacological properties.
Propriétés
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWCEBDTUPPAS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC4=C(C=C3)OC(=CC4=O)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Na2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
![1-(4-FLUOROPHENYL)-6-METHOXY-4-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2723386.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)



![2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2723404.png)


